Cas no 3751-50-6 (Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester)

Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester is a methylated derivative of benzo[b]thiophene-2-carboxylic acid, featuring a methyl substituent at the 7-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural motif, which is common in bioactive molecules. The methyl ester group enhances solubility and reactivity, making it a versatile intermediate for further functionalization. Its benzo[b]thiophene core contributes to potential applications in materials science and medicinal chemistry, particularly in the development of heterocyclic compounds. The product is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester structure
3751-50-6 structure
Product Name:Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester
CAS No:3751-50-6
MF:C11H10O2S
MW:206.260901927948
CID:296406
PubChem ID:13662980
Update Time:2025-07-01

Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester
    • methyl 7-methyl-1-benzothiophene-2-carboxylate
    • LogP
    • Methyl-7-methyl-1-benzothiophen-2-carboxylat
    • 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLICACIDMETHYLESTER
    • SCHEMBL15384380
    • Methyl 7-methylbenzo[b]thiophene-2-carboxylate
    • HEYOAODQNLWZPY-UHFFFAOYSA-N
    • DTXSID90546104
    • 3751-50-6
    • Inchi: 1S/C11H10O2S/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3
    • InChI Key: HEYOAODQNLWZPY-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC2C=CC=C(C)C1=2

Computed Properties

  • Exact Mass: 206.0402
  • Monoisotopic Mass: 206.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.233
  • Boiling Point: 322.3°C at 760 mmHg
  • Flash Point: 148.7°C
  • Refractive Index: 1.624
  • PSA: 26.3

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Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:3751-50-6)Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester
Order Number:A1212226
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:27
Price ($):1410
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Additional information on Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester

Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester (CAS No. 3751-50-6)

Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester is a compound with the CAS registry number 3751-50-6. This compound belongs to the class of aromatic heterocyclic compounds, specifically those containing a thiophene ring system. The structure of this molecule includes a benzo[b]thiophene moiety, which is a fused bicyclic system consisting of a benzene ring and a thiophene ring. The carboxylic acid group is attached at the 2-position of the thiophene ring, and the methyl ester group is present at the same position. Additionally, there is a methyl substituent at the 7-position of the benzo[b]thiophene system.

The synthesis of Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation or acylation of thiophene derivatives to introduce substituents at specific positions. Subsequent oxidation or functionalization steps can lead to the formation of the carboxylic acid group and its esterification with methanol to form the methyl ester. The presence of electron-withdrawing groups like the carboxylic acid and electron-donating groups like the methyl substituent can influence the electronic properties of the molecule, making it suitable for various applications.

Recent studies have shown that Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester exhibits interesting electronic properties due to its conjugated aromatic system and heteroatom (sulfur) content. These properties make it a potential candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic (OPV) materials. The compound's ability to absorb light in the visible spectrum and its relatively high stability under thermal conditions are advantageous for these applications.

In addition to its electronic properties, Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester has been explored for its potential in drug delivery systems. The molecule's structure allows for further functionalization, enabling it to serve as a scaffold for attaching bioactive molecules or targeting ligands. Its solubility in organic solvents and moderate hydrophilicity make it suitable for encapsulating hydrophobic drugs or imaging agents.

Recent research has also focused on the environmental impact and biodegradation of Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester. Studies indicate that under aerobic conditions, this compound can undergo microbial degradation, albeit at a slower rate compared to simpler aromatic compounds. This information is crucial for assessing its environmental fate and designing strategies for waste management in industries handling this compound.

The compound's spectroscopic properties have been extensively studied using techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its electronic transitions, conjugation length, and stereochemical arrangement. Such data are invaluable for predicting its behavior in different chemical environments and for optimizing its use in various applications.

In summary, Benzo[b]thiophene-2-carboxylic acid, 7-methyl-, methyl ester (CAS No. 3751-50-6) is a versatile compound with potential applications in organic electronics, drug delivery systems, and as a precursor for more complex molecules. Its unique structure and properties continue to attract attention from researchers across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:3751-50-6)Benzo[b]thiophene-2-carboxylicacid, 7-methyl-, methyl ester
A1212226
Purity:99%
Quantity:1g
Price ($):1410
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